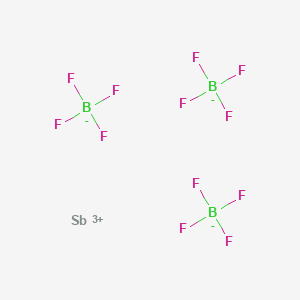

antimony(3+);tritetrafluoroborate

Description

Properties

IUPAC Name |

antimony(3+);tritetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BF4.Sb/c3*2-1(3,4)5;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFNTKZOUHWLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3F12Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884757 | |

| Record name | Borate(1-), tetrafluoro-, antimony(3+) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-20-5 | |

| Record name | Borate(1-), tetrafluoro-, antimony(3+) (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, antimony(3+) (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, antimony(3+) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony(3+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Structural Elucidation of Antimony Iii Tetrafluoroborate Systems

Antimony(III) Coordination Environments in Tetrafluoroborate (B81430) Complexes

The coordination sphere of the antimony(III) cation in its complexes is highly variable, largely dictated by the electronic and steric nature of the surrounding ligands and the influence of the counterion. This variability is primarily a consequence of the expressiveness of its valence shell lone pair of electrons.

The antimony(III) atom possesses a [Kr]4d¹⁰5s² electron configuration, with the 5s² electrons constituting a lone pair. researchgate.net The extent to which this lone pair influences the molecular geometry depends on the nature of the atoms coordinating to the antimony center. researchgate.netarxiv.org The expression of the lone pair is a result of the covalent interaction between antimony and the ligands; specifically, the mixing of antimony 5s and 5p orbitals. arxiv.org

This stereochemical activity results in distorted coordination geometries. Instead of adopting idealized geometries, the lone pair occupies a coordination site, forcing the bonded ligands into arrangements that minimize repulsion. This can lead to coordination polyhedra such as sawhorse or square pyramidal shapes. For instance, in some homoleptic antimony complexes, the metal center can be five-coordinate, a geometry that suggests a stereochemically active lone pair. rsc.org

Conversely, under certain ligand field conditions, the lone pair can be stereochemically inactive. In such cases, the 5s² electrons reside in a spherical, non-bonding orbital, and the ligands adopt a more symmetrical arrangement, such as an octahedral geometry. rsc.org Density functional theory (DFT) calculations have shown that the energy difference between a state with a stereochemically active lone pair and one without can be very small, allowing for the isolation of different isomers depending on the conditions. rsc.org The nature of the ligand and its ability to interact with the antimony orbitals are key factors in determining whether the lone pair will be active or inactive. arxiv.org

The counterion, even one considered weakly coordinating like tetrafluoroborate (BF₄⁻), can play a critical role in determining the final structure of a coordination complex. rsc.org Its influence can be exerted through several mechanisms: direct coordination to the metal center, participation in hydrogen bonding networks, or by sterically guiding the assembly of the crystal lattice. mdpi.commdpi.com

Crystallographic Investigations of Antimony(III) Tetrafluoroborate Structures

Crystallography is the definitive tool for elucidating the solid-state structures of antimony(III) tetrafluoroborate compounds, providing precise details on bond lengths, angles, and crystal packing.

Single crystal X-ray diffraction (SCXRD) provides unambiguous, atomic-resolution data on the molecular structure. nih.gov For antimony(III) tetrafluoroborate complexes, SCXRD is essential to determine the precise coordination geometry around the antimony center, confirming the presence and influence of the stereochemically active lone pair. mdpi.com The analysis reveals the disposition of ligands and the exact bond angles that demonstrate the deviation from idealized geometries. mdpi.com

The data obtained from SCXRD allows for the detailed characterization of the entire crystal unit, including the location of the tetrafluoroborate counterions and their interactions within the lattice. mdpi.com For example, in a hypothetical complex, SCXRD would confirm whether the BF₄⁻ anion is a simple charge-balancing ion or if it has weak interactions with the cationic antimony complex.

Below is a table representing typical data obtained from an SCXRD analysis for a generic antimony(III) complex.

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic, Triclinic, etc. | Describes the basic symmetry of the unit cell. mdpi.com |

| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. mdpi.com |

| Coordination Number | 4, 5, or 6 | Indicates the number of atoms directly bonded to the Sb(III) center. rsc.org |

| Coordination Geometry | Distorted tetrahedral, Square pyramidal, Octahedral | Reveals the stereochemical activity of the lone pair. rsc.org |

| Sb-Ligand Bond Lengths | 2.0 - 2.8 Å (Varies with ligand) | Provides information on the strength and nature of the coordinate bonds. mdpi.com |

| Ligand-Sb-Ligand Angles | Deviate significantly from ideal values (e.g., 90°, 109.5°) | Quantifies the distortion caused by the lone pair. |

| Sb···F (from BF₄⁻) Distance | > 3.0 Å | Helps determine if the counterion is coordinating or involved in weak interactions. mdpi.com |

Powder X-ray diffraction (PXRD) is a complementary technique used primarily for the identification of bulk crystalline materials. researchgate.net Its main application in the study of antimony(III) tetrafluoroborate is to confirm the phase purity of a synthesized sample. By comparing the experimental diffractogram to a calculated pattern from SCXRD data or a reference database, one can verify that the bulk material is the intended product and is free from crystalline impurities. rruff.info

PXRD is also employed to determine the lattice parameters of microcrystalline materials that are not suitable for single-crystal analysis. researchgate.net Furthermore, low-temperature PXRD studies can be used to investigate phase transitions in the solid state. aps.org For antimony compounds, PXRD has been widely used to characterize various materials, including oxides and selenides, confirming their structure and crystallinity. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques for Structural Confirmation

While crystallography provides a static picture of the solid state, spectroscopic methods are vital for confirming structures and studying their behavior, particularly in solution. mdpi.com

Several spectroscopic techniques are employed to characterize antimony(III) tetrafluoroborate complexes:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the organic ligands and the tetrafluoroborate anion in solution. The spectra of the complexes often show broad signals for protons near the antimony atom due to the quadrupolar nature of the Sb nucleus. mdpi.com Variable-temperature NMR studies can reveal dynamic processes, such as ligand exchange or fluxional behavior in solution. rsc.org

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are sensitive to the symmetry of the molecule and the nature of its chemical bonds. The strong, broad absorption band characteristic of the tetrafluoroborate anion (around 1000-1100 cm⁻¹) is a key diagnostic feature in IR spectra. Changes in the vibrational modes of the ligands upon coordination to the antimony center provide further evidence of complex formation.

¹²¹Sb Mössbauer Spectroscopy : This technique is particularly powerful for studying antimony compounds as it directly probes the chemical environment of the antimony nucleus. researchgate.net The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra provide direct insight into the oxidation state (confirming Sb(III)) and the s-electron density at the nucleus, which is directly related to the stereochemical activity of the 5s² lone pair. researchgate.netdocumentsdelivered.com

UV-Vis Spectroscopy : Electronic absorption spectra can provide information on the optical properties of the complexes, such as the presence of charge-transfer bands. For antimony phthalocyanine (B1677752) complexes, for instance, a sharp Q-band is typical for unaggregated species in solution. mdpi.com

The following table summarizes the primary uses of these spectroscopic techniques for antimony(III) tetrafluoroborate systems.

| Spectroscopic Technique | Information Provided |

| NMR Spectroscopy | Confirms ligand structure, demonstrates ligand coordination, and reveals solution dynamics (e.g., fluxionality). rsc.orgmdpi.com |

| IR/Raman Spectroscopy | Confirms the presence of the BF₄⁻ anion and provides evidence of ligand-metal bond formation. |

| ¹²¹Sb Mössbauer | Directly probes the Sb oxidation state and the stereochemical activity of the 5s² lone pair. researchgate.net |

| UV-Vis Spectroscopy | Characterizes the electronic properties and aggregation state of the complex in solution. mdpi.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key insights into the bonding and structure of antimony(III) fluoro-complexes. The spectra are characterized by bands corresponding to the vibrations of the Sb-F bonds and the counter-ion, in this case, the tetrafluoroborate group.

For the tetrafluoroborate anion (BF₄⁻), which has tetrahedral (T_d) symmetry, specific vibrational modes are expected. The characteristic bands for the BF₄⁻ anion are well-documented. For instance, in the Raman spectrum of [TiF₃(MeCN)₃][SbF₆], the [SbF₆]⁻ anion shows a very strong band at 647 cm⁻¹ assigned to the ν₁(A₁g) symmetric stretching mode and a medium intensity band at 279 cm⁻¹ assigned to the ν₅(F₂g) bending mode. rsc.org While this is for the hexafluoroantimonate(V) anion, similar principles apply to the tetrafluoroborate anion.

In studies of various antimony(III) compounds, IR and Raman spectroscopy have been essential for characterization. For example, in antimony(III) dithiocarbamate (B8719985) complexes, IR spectra show characteristic bands for the C-N and C-S bonds. researchgate.net For fluoro-complexes like K₂SbF₅, FT-IR and Raman spectra have been used to confirm the presence of SbF₅²⁻ units. researchgate.net The solid-state structure of antimony trifluoride (SbF₃) is polymeric, with antimony centers linked by bridging fluoride (B91410) ligands, resulting in complex vibrational spectra. wikipedia.org

Table 2: Typical Vibrational Frequencies for Tetrafluoroborate and Related Fluoro-Anions

| Anion | Spectroscopy | Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| [SbF₆]⁻ | Raman | 647 (vs) | ν₁(A₁g) |

| [SbF₆]⁻ | Raman | 279 (m) | ν₅(F₂g) |

| BF₄⁻ | IR/Raman | ~1050-1100 (vs, IR) | ν₃(F₂) - Asymmetric Stretch |

| BF₄⁻ | Raman | ~775 (s, Raman) | ν₁(A₁) - Symmetric Stretch |

Note: Frequencies for BF₄⁻ are approximate and can vary with the cation and physical state.

Intermolecular Interactions and Supramolecular Assembly in Antimony(III) Tetrafluoroborate Derivatives

The supramolecular chemistry of antimony(III) compounds is largely dictated by the stereochemically active 5s² lone pair of electrons. mdpi.com This lone pair occupies a significant volume in the coordination sphere of the antimony atom, leading to distorted coordination geometries and influencing the crystal packing through weak intermolecular interactions.

In the solid state, SbF₃ adopts a polymeric structure where SbF₃ units are linked by fluoride bridges, resulting in a distorted octahedral coordination for each antimony atom. wikipedia.org This tendency to form bridges and extended structures is common for antimony(III) halides. It is highly probable that antimony(III) tetrafluoroborate would also form a complex polymeric structure in the solid state, with fluorine atoms from the BF₄⁻ anions acting as bridging ligands to adjacent Sb³⁺ centers.

In various antimony(III) complexes, dimer formation is a common structural motif. mdpi.com This often occurs to allow the antimony atom to increase its coordination number, typically to five, resulting in a geometry that can be described as a distorted square pyramid, with the lone pair occupying the sixth (axial) position. mdpi.com These dimeric or polymeric structures are held together by a combination of covalent and weaker intermolecular forces, including van der Waals forces and sometimes Sb···Sb interactions, although the latter is rare. researchgate.net The formation of these supramolecular assemblies is a key feature of the solid-state chemistry of antimony(III). researchgate.net

The tetrafluoroborate anion can also participate in non-covalent interactions, such as hydrogen bonding (if suitable donors are present in the crystal) and weaker B-F···π interactions, which can further direct the self-assembly of the crystal structure. nih.gov

Reaction Pathways and Mechanistic Studies Involving Antimony Iii Tetrafluoroborate

Role of Antimony(III) Tetrafluoroborate (B81430) as a Lewis Acid in Organic Transformations

The electron-deficient nature of the antimony(III) center in antimony(III) tetrafluoroborate allows it to function as a potent Lewis acid, accepting electron pairs from a variety of organic substrates. This interaction is fundamental to its application in catalyzing a range of organic transformations.

As a Lewis acid catalyst, antimony(III) tetrafluoroborate activates substrates by coordinating to lone pairs of electrons on heteroatoms such as oxygen, nitrogen, or halogens. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The general mechanism involves the formation of a substrate-catalyst complex, which then proceeds through a lower energy transition state to form the product, followed by the release of the catalyst for subsequent cycles.

For instance, in reactions involving carbonyl compounds, the antimony(III) center coordinates to the carbonyl oxygen. This withdrawal of electron density from the oxygen atom increases the partial positive charge on the carbonyl carbon, thereby activating it for attack by a nucleophile.

Antimony(III) tetrafluoroborate is instrumental in initiating electrophilic activation pathways. By abstracting a leaving group or coordinating to a π-system, it can generate highly reactive electrophilic intermediates. For example, in Friedel-Crafts type reactions, it can activate an alkyl or acyl halide by assisting in the departure of the halide ion, thereby generating a carbocation or acylium ion. This highly electrophilic species then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.

The tetrafluoroborate anion is generally considered non-coordinating, which is a crucial feature. Its low nucleophilicity and reluctance to coordinate strongly to the generated electrophile prevent the deactivation of the reactive intermediate, allowing the desired reaction to proceed.

Anion Exchange and Fluoride (B91410) Binding Processes

While the tetrafluoroborate anion is relatively inert, it can participate in anion exchange and fluoride binding processes under specific conditions, which can significantly influence the reaction pathway and the nature of the antimony species present in solution.

In certain chemical environments, the tetrafluoroborate anion can act as a fluoride donor. Research has shown that in the reaction of antimony(III) corroles with nitrosonium tetrafluoroborate, the tetrafluoroborate anion can serve as a source of fluoride ions. researchgate.net This leads to the formation of trans-difluoroantimony(V) species, indicating that the antimony center has been oxidized and has bound with fluoride ions originating from the BF₄⁻ anion. researchgate.net The binding of fluoride to the axial positions of an antimony(V) corrole (B1231805) occurs through the nucleophilic attack of the fluoride ion from BF₄⁻. researchgate.net

This process demonstrates that the tetrafluoroborate anion is not always an innocent bystander and its potential to release fluoride can be a key mechanistic step, leading to different product outcomes than might be expected if it were completely non-coordinating.

The tetrafluoroborate anion can play a role in the redox chemistry of the antimony center. The mobility and toxicity of antimony are highly dependent on its oxidation state. korea.ac.kr The transformation between Sb(III) and Sb(V) is a critical aspect of its chemistry.

In the presence of oxidizing agents and a source of tetrafluoroborate, such as in the reaction with nitrosonium tetrafluoroborate, antimony(III) can be oxidized to antimony(V). researchgate.net The resulting Sb(V) center is a harder Lewis acid than Sb(III) and has a strong affinity for hard donors like fluoride. The presence of the BF₄⁻ anion provides a ready source of these fluoride ions, facilitating the formation and stabilization of the higher oxidation state species. This interplay between the oxidation of the metal center and the coordination of fluoride from the counter-ion is a key feature of the redox chemistry in this system.

Reaction Intermediates and Transition State Analysis

Understanding the transient species formed during reactions involving antimony(III) tetrafluoroborate is crucial for elucidating reaction mechanisms. Spectroscopic and computational methods are often employed to identify and characterize reaction intermediates and to analyze the energetics of transition states.

In the oxidation of antimony(III) corroles with nitrosonium tetrafluoroborate, in situ FT-IR spectroscopy has been instrumental in identifying intermediate species. researchgate.net A trans-dinitrosylantimony(V) corrole has been proposed as a key reaction intermediate, which subsequently converts to a trans-dinitroantimony(V) corrole product. researchgate.net These intermediates are crucial in the pathway that leads to the eventual functionalization of the corrole macrocycle. researchgate.net

Below is an interactive table summarizing the role of different species in the reaction of antimony(III) corroles with nitrosonium tetrafluoroborate.

| Species | Role in Reaction | Oxidation State of Sb |

| Antimony(III) corrole | Starting Material | +3 |

| Nitrosonium tetrafluoroborate | Oxidizing Agent & Fluoride Source | N/A |

| trans-dinitrosylantimony(V) corrole | Reaction Intermediate | +5 |

| trans-difluoroantimony(V) dinitro-corrole | Final Product | +5 |

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can profoundly influence the outcome of chemical reactions, affecting both the rate of reaction and the distribution of products (selectivity). In the context of reactions catalyzed by Lewis acids such as antimony(III) tetrafluoroborate, the solvent's role extends beyond simply dissolving the reactants. It can modulate the catalyst's activity, stabilize intermediates, and influence the equilibrium of tautomeric forms of reactants, thereby steering the reaction towards a desired pathway.

Detailed Research Findings

Research into multicomponent reactions, such as the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, has highlighted the critical impact of the reaction medium. While studies specifically detailing the solvent effects for antimony(III) tetrafluoroborate as a catalyst are not extensively documented in the reviewed literature, valuable insights can be drawn from investigations using analogous Lewis acid catalysts, particularly those containing the tetrafluoroborate anion.

A study on the Biginelli reaction catalyzed by a polymer-supported boron trifluoride complex provides a compelling case for the significance of solvent choice. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335). The efficiency of this transformation was systematically evaluated in a range of solvents with varying polarities.

Under solvent-free conditions, the reaction proceeds to a notable yield, indicating the intrinsic reactivity of the components when brought into close proximity at an elevated temperature. However, the introduction of a solvent can significantly alter the reaction's efficiency.

In non-polar aprotic solvents such as toluene, the yield of the desired dihydropyrimidinone is moderate. This suggests that while the reactants are soluble, the solvent does little to activate the catalyst or stabilize the charged intermediates that are likely formed during the reaction mechanism.

The use of polar aprotic solvents leads to a marked increase in reaction efficiency. For instance, in tetrahydrofuran (B95107) (THF), the yield improves significantly compared to toluene. An even more pronounced effect is observed in acetonitrile (B52724) (CH₃CN), where the reaction proceeds to near completion, affording an excellent yield of the product. This enhancement can be attributed to the ability of polar aprotic solvents to solvate the cationic intermediates generated during the catalytic cycle, thereby lowering the activation energy of the key steps. Furthermore, these solvents can help to maintain the catalyst in a more active, dissociated state.

Conversely, the use of polar protic solvents like ethanol (B145695) can have a different effect. While ethanol can also solvate intermediates, its protic nature means it can compete with the reactants for coordination to the Lewis acidic catalyst. This can lead to a deactivation of the catalyst and potentially lower yields compared to optimal polar aprotic solvents. Water, another polar protic solvent, was also found to be less effective, resulting in a lower yield.

These findings underscore that for Lewis acid-catalyzed reactions like the Biginelli synthesis, polar aprotic solvents often provide the best balance of reactant solubility and stabilization of charged intermediates without deactivating the catalyst. The high dielectric constant and coordinating ability of solvents like acetonitrile appear to be particularly beneficial for achieving high reaction efficiency.

The following data tables illustrate the effect of different solvents on the yield of the Biginelli reaction catalyzed by a Lewis acid catalyst.

Table 1: Effect of Solvent on the Yield of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |

| 1 | Solvent-free | - | 70 |

| 2 | Toluene | 2.4 | 67 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 76 |

| 4 | Acetonitrile (CH₃CN) | 37.5 | 92 |

| 5 | Ethanol (EtOH) | 24.6 | 85 |

| 6 | Water (H₂O) | 80.1 | 47 |

Reaction Conditions: Benzaldehyde, ethyl acetoacetate (B1235776), and urea in the presence of a Lewis acid catalyst at reflux temperature.

Interactive Data Table

Below is an interactive version of the data, allowing for sorting and filtering to better visualize the relationship between solvent properties and reaction yield.

| Entry ▾ | Solvent ▾ | Dielectric Constant (ε) ▾ | Yield (%) ▾ |

|---|---|---|---|

| 1 | Solvent-free | - | 70 |

| 2 | Toluene | 2.4 | 67 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 76 |

| 4 | Acetonitrile (CH₃CN) | 37.5 | 92 |

| 5 | Ethanol (EtOH) | 24.6 | 85 |

| 6 | Water (H₂O) | 80.1 | 47 |

Catalytic Applications of Antimony Iii Tetrafluoroborate

Lewis Acid Catalysis in Organic Synthesis

The utility of antimony(III) compounds as Lewis acid catalysts is a recurring theme in organic synthesis. acs.org Their ability to activate carbonyls, imines, and other functional groups facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The strong Lewis acidity of stibonium salts has been noted, with some derivatives capable of abstracting fluoride (B91410) anions from stable counterions like [SbF₆]⁻. acs.org This high electrophilicity is central to its catalytic action in the reactions discussed below.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The Biginelli reaction, a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), often relies on acid catalysis to proceed efficiently. Antimony(III) chloride has proven to be an effective catalyst for this transformation.

In a notable study, SbCl₃ (20 mol%) in refluxing acetonitrile (B52724) was used to catalyze the three-component condensation of aromatic aldehydes, acetoacetate (B1235776) esters, and urea (B33335), affording DHPMs in yields ranging from 50–90%. The proposed mechanism suggests that the Lewis acidic antimony(III) center activates the aldehyde's carbonyl group, facilitating the key C-N and C-C bond-forming steps of the reaction cascade. Though a different reaction pathway involving the initial formation of 3-ureido-crotonates followed by cyclization with the aldehyde was also considered, the activating role of the Lewis acid catalyst is crucial.

The effectiveness of various Lewis acids in multicomponent reactions highlights the importance of the catalyst in activating substrates and guiding the reaction pathway toward the desired product. researchgate.net

Table 1: SbCl₃-Catalyzed Biginelli Reaction of Aromatic Aldehydes, Ethyl Acetoacetate, and Urea

| Aldehyde (Ar) | Product Yield (%) |

| C₆H₅ | 90 |

| 4-ClC₆H₄ | 85 |

| 4-MeOC₆H₄ | 82 |

| 4-NO₂C₆H₄ | 75 |

| 3-NO₂C₆H₄ | 78 |

| 2-ClC₆H₄ | 50 |

Data sourced from studies on SbCl₃-catalyzed Biginelli reactions.

The ring-opening of strained heterocycles like epoxides is a fundamental transformation in organic synthesis, providing access to valuable 1,2-difunctionalized compounds. This process is often catalyzed by Lewis acids, which coordinate to the epoxide oxygen, polarizing the C-O bonds and rendering the carbons more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Antimony(III) chloride has been successfully employed as a catalyst for the regioselective ring-opening of epoxides with nucleophiles such as anilines. researchgate.net These reactions typically proceed at room temperature, demonstrating the catalyst's ability to facilitate the transformation under mild conditions to produce β-amino alcohols in good yields. researchgate.net The mechanism is essentially an Sₙ2-type process, where the Lewis acid activates the epoxide, and the amine attacks one of the electrophilic carbon atoms. libretexts.org Given that the catalytic activity stems from the Lewis acidity of the Sb(III) center, antimony(III) tetrafluoroborate (B81430) is expected to be a competent catalyst for similar transformations.

The general principle involves the activation of the epoxide by the Lewis acid, followed by nucleophilic attack. For asymmetric epoxides, the site of attack (regioselectivity) can be influenced by both steric and electronic factors, which are modulated by the catalyst. libretexts.org

Achieving selective functionalization at a specific position within a molecule is a significant challenge in chemical synthesis. Lewis acid catalysis offers a powerful strategy to control reactivity and direct functionalization to a desired site. Antimony(III) compounds, by virtue of their Lewis acidity, can be used to activate specific functional groups or positions within a substrate. acs.org

For instance, the interaction of Lewis acids with lone pairs on heteroatoms can alter the electronic properties of a molecule, directing subsequent reactions. nih.gov While specific examples using antimony(III) tetrafluoroborate are not extensively documented, the principle is well-established. Antimony(III) Lewis acids can be used to catalyze reactions like Friedel-Crafts alkylations, where the catalyst activates a substrate towards electrophilic attack on an aromatic ring. tandfonline.com The ability to form Lewis acid-base adducts can tune the reactivity of materials, suggesting a pathway for controlling chemical reactions on their surfaces. nih.gov This opens possibilities for using antimony(III) catalysts to achieve selective C-H functionalization or other targeted modifications by modulating the electronic environment of the substrate.

Photocatalysis and Photoredox Systems Involving Antimony(III)

In recent years, photocatalysis has emerged as a sustainable and powerful tool in organic synthesis. Antimony compounds have shown significant promise in this area. While many systems utilize high-valent antimony(V) porphyrins, the photocatalytic cycles often involve antimony(III) intermediates through redox processes. acs.org

Antimony porphyrins can act as red-light harvesting sensitizers. acs.org Upon irradiation, these complexes can be excited to states with high oxidation power, enabling them to oxidize substrates like halide ions. acs.org In some systems, the photocatalytic cycle involves the reduction of an Sb(V) species to a low-valent Sb(III) intermediate, which is a key step for processes like the generation of hydrogen peroxide. acs.org

Electrocatalysis Applications of Antimony-Based Materials Derived from Tetrafluoroborate Precursors

Antimony(III) tetrafluoroborate is a viable precursor for the synthesis of various antimony-based materials that exhibit significant activity in electrocatalysis. These materials, which include elemental antimony nanostructures, alloys, and oxides, are gaining attention for applications ranging from energy conversion to environmental remediation. acs.org The salt can be readily reduced or hydrolyzed to form nanostructured antimony or antimony oxide, which can then be fabricated into electrodes.

The performance of materials in photoelectrochemical catalysis can be enhanced by incorporating antimony, which improves electronic conductivity and expands the efficiency of redox reactions. acs.org For example, Sb-doped SnO₂/Ti electrodes have demonstrated high efficiency in the electrocatalytic degradation of organic pollutants like rhodamine B. acs.org

The electrocatalytic production of hydrogen from water is a cornerstone of future clean energy technologies. A significant challenge is the development of efficient and cost-effective catalysts to replace precious metals like platinum. Antimony-based materials, which can be synthesized from precursors like antimony(III) tetrafluoroborate, are emerging as promising non-precious metal catalysts for the hydrogen evolution reaction (HER).

Molecular antimony complexes, such as certain antimony porphyrins and SbSalen, have been shown to catalyze the HER in aqueous media. mdpi.com For example, a heterogenized SbSalen system achieved a Faradaic efficiency of 100% for hydrogen production at -1.4 V vs. NHE. mdpi.com Computational and experimental studies suggest that the catalytic cycle can be driven by the redox activity of both the antimony center and the supporting ligand.

Table 2: Performance of Selected Antimony-Based HER Electrocatalysts

| Catalyst System | Medium | Max. Current Density (mA/cm²) | Turnover Frequency (s⁻¹) | Faradaic Efficiency (%) |

| Heterogenized SbSalen | Aqueous | -30.7 | 43.4 | 100 |

| TPSb(OH)₂ (Antimony Porphyrin) | Acidic | Not Reported | 0.0012 (4.3 h⁻¹) | 62 |

Data compiled from studies on molecular antimony electrocatalysts. mdpi.com

These studies highlight the potential of main-group elements like antimony in designing efficient electrocatalysts for small-molecule activation and energy conversion, providing a pathway for developing sustainable energy systems. mdpi.com

Oxidation-Reduction Reactions (e.g., degradation of organic matter)

Antimony-based materials often participate in oxidation-reduction reactions by facilitating the transfer of electrons, which is a key mechanism in the degradation of complex organic molecules. nih.govresearchgate.net For instance, antimony and its derivatives, when incorporated into photonic nanomaterials, can enhance the efficiency of photoelectrochemical catalysis, thereby improving the degradation of organic matter in wastewater. nih.govacs.orgacs.orgresearchgate.net The primary role of antimony in these systems is often to improve electron conduction and promote the generation of reactive oxygen species that are responsible for the breakdown of pollutants. acs.org

Research has shown that antimony-based photocatalysts can effectively degrade various organic compounds, including rhodamine B, aniline, Janus Green, and Rose Bengal. acs.org The catalytic activity is often attributed to the ability of antimony to exist in multiple oxidation states (typically +3 and +5), which allows it to act as a redox mediator in catalytic cycles.

In the context of wastewater treatment, antimony compounds have been explored as catalysts in advanced oxidation processes. For example, Sb-doped SnO2 electrodes have been successfully used for the electrocatalytic degradation of rhodamine B, achieving a degradation rate of 99.1% under alkaline conditions. acs.org The presence of antimony in the tin oxide lattice is believed to create oxygen vacancies and enhance the production of hydroxyl radicals (•OH), which are highly reactive and effective in decomposing organic molecules. acs.org

Similarly, antimony-doped tin oxide nanoparticles have shown high efficiency in the photocatalytic degradation of malachite green dye. nih.gov The doping with antimony was found to increase the lattice distortion and result in a smaller particle size, which contributed to the enhanced photocatalytic activity. nih.gov In another study, antimony oxide-modified vanadia-on-titania catalysts were investigated for the selective oxidation of o-xylene, where antimony was found to reduce the overoxidation of the organic substrate. epa.gov

It is important to note that the effectiveness of antimony-based catalysts can be influenced by various factors, including the specific antimony compound used, the nature of the support material (if any), the reaction conditions (e.g., pH, temperature), and the type of organic pollutant being targeted. nih.govepa.govmdpi.com While the direct catalytic performance of antimony(III) tetrafluoroborate remains to be elucidated, the existing research on other antimony compounds provides a foundation for its potential exploration in the catalytic degradation of organic matter.

Detailed Research Findings

The following interactive data tables summarize the performance of various antimony-based catalysts in the degradation of specific organic pollutants as reported in the scientific literature. It is crucial to reiterate that these findings are for related antimony compounds and not for antimony(III) tetrafluoroborate, for which specific data is not currently available.

Table 1: Catalytic Degradation of Organic Dyes using Antimony-Based Catalysts

| Catalyst | Organic Pollutant | Catalyst Loading | Reaction Time | Degradation Efficiency (%) | Reference |

| 10% Sb-doped SnO₂ | Malachite Green | - | - | 80.86 | nih.gov |

| Sb-doped SnO₂/Ti electrode | Rhodamine B | - | 150 min | 99.1 | acs.org |

| Ce₀.₉₃Sb₀.₀₇FeO₃ | Diclofenac Potassium | - | - | - | acs.org |

Note: A hyphen (-) indicates that the specific data was not provided in the source material.

Table 2: Influence of Antimony on the Degradation of Aniline in Wastewater

| Condition | Initial Aniline Conc. (mg/L) | Effect on COD | Impact on Anaerobic Sludge | Reference |

| Increased Aniline Concentration | 0.4 to 5.4 | 96.5% increase in effluent COD | Toxic to anaerobic sludge, inhibiting COD degradation | mdpi.com |

| Increased Antimony Concentration | 0.05 to 2.05 | COD removal rate only 2.9% | Strong inhibitory effect on anaerobic bacteria activity | mdpi.com |

Materials Science and Advanced Applications of Antimony Iii Tetrafluoroborate

Optical Materials and Birefringence

The search for new crystalline materials with significant linear and nonlinear optical (NLO) properties is crucial for advancing laser technology and optical instrumentation. cas.cn Antimony(III)-based compounds have emerged as a promising class of materials in this field, largely due to the unique characteristics of the Sb³⁺ ion.

The development of NLO materials is guided by several key design principles aimed at creating materials with specific, desirable properties. A primary requirement is a noncentrosymmetric (NCS) crystal structure, which is essential for functionalities like second-harmonic generation (SHG), a process that doubles the frequency of incident light. annualreviews.org The anionic group theory has historically guided the invention of widely used NLO crystals like BaB₂O₄ (BBO) and LiB₃O₅ (LBO). bohrium.com

Modern design strategies often involve a multi-component approach, where different structural units are combined to synergistically enhance optical properties. rsc.org This includes integrating π-conjugated planar groups, which contribute to large optical anisotropy, with functional cations that can induce structural distortions. rsc.orgnih.gov First-principles design and computational simulations have become powerful tools for predicting the properties of new materials and understanding structure-property relationships, accelerating the discovery of NLO crystals for deep-UV and mid-infrared applications. bohrium.com The overarching goal is to achieve atomic-scale precision and structural customization to translate fundamental chemical and electronic properties into targeted optical functionalities. annualreviews.org

The stereochemically active lone pair (SCALP) of the antimony(III) ion is a dominant factor in the optical properties of its compounds. This lone pair induces significant distortions in the coordination polyhedra of the Sb³⁺ ion, such as [SbO₄] or [SbO₄F₂] groups. rsc.orgrsc.org This structural asymmetry is a key driver for creating the noncentrosymmetric crystal structures required for NLO activity and is directly responsible for enhancing optical anisotropy, which leads to high birefringence. nih.govacs.org Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. rsc.org

Theoretical calculations and experimental studies have confirmed that the strong linear and NLO responses in many antimony compounds arise from the synergistic effect of the distorted Sb³⁺ polyhedra and other functional units within the crystal, such as π-conjugated B-O or NO₃ anionic groups. cas.cnrsc.orgnih.gov For instance, the combination of the Sb³⁺ lone pair with borate (B1201080) groups in SbB₃O₆ results in an exceptionally large birefringence, the highest among all known borates, and a strong SHG response. cas.cnnih.gov Researchers have also employed a "dual lone pair strategy," incorporating both Sb³⁺ and Te⁴⁺ into a crystal structure to further enhance birefringence. nih.gov This strategic use of the Sb³⁺ lone pair to engineer crystal structures is a cornerstone for discovering new materials with large birefringence for applications in UV and deep-UV laser technologies. rsc.orgnih.govacs.org

Birefringence in Various Antimony-Based Compounds

| Compound | Birefringence (Δn) | Wavelength (nm) | Citation(s) |

|---|---|---|---|

| SbB₃O₆ | 0.290 | 546 | cas.cnnih.gov |

| SbB₂O₄F | 0.171 | 1064 | rsc.org |

| NH₄Sb(C₂O₄)F₂·H₂O | 0.381 | 546 | rsc.orgnih.govrsc.org |

| [C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂O | 0.251 | 546 | rsc.orgnih.gov |

| Sb₂(TeO₃)(SO₄)₂-P1̅ | 0.11 | 546 | nih.gov |

| RbSbF₃Cl | 0.31 | 546 | researchgate.net |

Precursor Role in Advanced Material Synthesis

Antimony(III) compounds, including halides and organometallics, are versatile precursors for synthesizing a wide array of advanced materials. Their reactivity and volatility can be tailored for specific deposition and synthesis techniques, making them crucial starting materials for thin films, nanoparticles, and doped materials.

Antimony(III) compounds can play a significant role in metallization processes. In laser-activated electroless metallization, coatings containing an organometallic precursor are irradiated to create catalytic nuclei for subsequent metal deposition. Studies have shown that adding antimony(III) oxide to these coatings positively influences the metallization effects. mdpi.com Its presence allows for a reduction in the amount of the primary copper complex precursor needed. mdpi.com The addition of Sb₂O₃ to the coating leads to intensive surface ablation upon laser irradiation, forming a conical surface structure that contains a higher concentration of metallic copper nuclei, which are the active sites for the electroless plating process. mdpi.comresearchgate.netnih.gov

Antimony(III) compounds serve as essential precursors for creating antimony-containing and antimony-doped materials with specific functionalities. The design and synthesis of volatile and thermally stable antimony(III) precursors are important for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques used to create high-quality thin films. nih.gov For example, various antimony(III) precursors are used to synthesize thin films of antimony oxides (Sb₂O₃), which have applications as catalysts and in electronic devices. nih.gov

Furthermore, antimony(III) dithiocarbamate (B8719985) complexes have been used as single-source precursors to produce ternary copper-antimony-sulfide materials like chalcostibite (CuSbS₂) and tetrahedrite (Cu₁₂Sb₄S₁₃) via methods such as solventless thermolysis and aerosol-assisted CVD. nih.gov Other research has focused on developing precursors for Group 13-antimonides (e.g., GaSb, InSb), which are important semiconductor materials. dtic.mil The choice of the antimony precursor is also critical in the synthesis of 2D materials, such as few-layer antimonene. researchgate.net

Energy-Related Materials (excluding batteries)

Beyond energy storage in batteries, antimony-based materials contribute to other energy-related applications, primarily in thermoelectric devices and as flame retardants, which manage thermal energy during combustion.

Antimony compounds with the anti-Th₃P₄ structure, such as La₄Sb₃ and Yb₄Sb₃, have been investigated as potential high-temperature thermoelectric materials. researchgate.net Thermoelectric devices can convert waste heat directly into useful electrical energy or can be used for solid-state cooling. researchgate.net Materials like lanthanum telluride, which shares properties with some antimony systems, have shown performance exceeding that of the state-of-the-art high-temperature n-type thermoelectric material, SiGe. researchgate.net

A major industrial use of antimony compounds, particularly antimony trioxide, is as a flame retardant synergist. mugglehead.com It is added to plastics, textiles, and coatings to help these materials meet strict fire safety regulations. mugglehead.comepa.gov Antimony trioxide works in conjunction with halogenated compounds to interrupt the chemical reactions of combustion, thereby reducing the flammability of materials and suppressing smoke generation. mugglehead.com This application is critical for improving the fire safety of products in construction, transportation, and electronics, including electrical housings, cables, and insulation. mugglehead.com The development of antimony-free alternatives underscores the prevalence and importance of antimony compounds in this field. italmatch.com

Phase Change Materials

Antimony is a key component in phase-change materials (PCMs), which are crucial for data storage technologies like rewritable DVDs and emerging non-volatile memory. aps.org These materials can be rapidly switched between amorphous and crystalline states, which exhibit distinct electrical and optical properties, representing binary data.

Traditionally, PCMs are complex alloys, most commonly germanium-antimony-tellurium (Ge-Sb-Te or GST). aps.org However, as electronic devices shrink, these multi-element alloys face challenges with local compositional variations, which can degrade performance and reliability. physicsworld.com A promising solution to this issue is the use of a single-element phase-change material, with pure antimony being a leading candidate. physicsworld.compcper.com

Recent research has demonstrated that monatomic glassy antimony can function as a phase-change memory material. physicsworld.com Thin films of pure antimony, confined within insulating layers of silicon dioxide, can be switched between amorphous (semiconducting) and crystalline (semi-metallic) states in nanoseconds. physicsworld.compcper.com This approach eliminates the problem of alloy composition fluctuations. physicsworld.com However, a significant challenge remains the thermal stability of the amorphous antimony phase, which can crystallize rapidly at the typical operating temperatures of electronic devices. aps.org Ongoing research focuses on improving this stability, potentially through dimensional confinement and the design of novel encapsulating materials. aps.org

| Feature | Monatomic Antimony (Sb) PCM | Traditional Ge-Sb-Te (GST) PCM |

|---|---|---|

| Composition | Single element (Antimony) | Multi-element alloy (Ge, Sb, Te) aps.org |

| Key Advantage | Avoids local compositional variations, improving scalability physicsworld.compcper.com | Well-established material with known properties aps.org |

| Switching Speed | Very fast (e.g., 50 nanoseconds for electrical switching) physicsworld.compcper.com | Fast, but can be limited by phase segregation |

| Primary Challenge | Low stability of the amorphous phase at operating temperatures aps.org | Compositional fluctuations at the nanoscale physicsworld.com |

Two-Dimensional Antimony Materials (e.g., Antimonene-Related Systems)

The discovery of graphene has spurred immense interest in other two-dimensional (2D) materials, including those from elemental Group 15. Antimonene, a single or few-layer sheet of antimony atoms, has emerged as a promising candidate for next-generation electronics and optoelectronics due to its remarkable stability and unique electronic properties. nih.govuq.edu.au Unlike the semi-metallic bulk antimony, 2D antimonene is a semiconductor, with a tunable bandgap that depends on its structure and thickness. uq.edu.au

Various antimony-based 2D materials are under investigation, including antimonene itself, as well as compounds like antimony chalcogenides (e.g., Sb₂S₃, Sb₂Se₃) and oxides. nih.gov Synthesis of these materials often involves techniques like liquid-phase exfoliation from bulk antimony or vapor deposition methods using various antimony precursors. uq.edu.au While specific studies detailing the use of antimony(III) tetrafluoroborate (B81430) are not prominent, other Sb(III) precursors like antimony trichloride (B1173362) (SbCl₃) and various organoantimony compounds are utilized for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of thin films containing antimony. nih.govacs.org The development of volatile antimony(III) precursors is an active area of research to enable precise control over the growth of these 2D materials. nih.govbohrium.com

| 2D Antimony Material | Key Properties | Potential Applications |

|---|---|---|

| Antimonene (α-Sb, β-Sb) | Semiconducting with a tunable bandgap, high stability nih.govuq.edu.au | Electronics, optoelectronics, sensors nih.gov |

| Antimony Chalcogenides (Sb₂X₃, X=S, Se, Te) | Excellent physical properties, natural abundance nih.gov | Next-generation integrated circuits, photodetectors nih.gov |

| Antimony Oxides (e.g., Sb₂O₃) | High dielectric constant (high-k), wide bandgap nih.govnih.gov | Gate insulators in transistors, UV filters nih.gov |

Metal-Organic Frameworks (MOFs) Incorporating Antimony(III)

Metal-organic frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their vast internal surface areas and tunable structures make them suitable for applications in gas storage, catalysis, and separation. mdpi.com

The incorporation of antimony(III) into MOF structures is a relatively new and less explored area compared to MOFs based on other metals like zirconium or bismuth. rsc.orgresearchgate.net The development of Sb(III)-MOFs presents both opportunities and challenges, stemming from the specific coordination chemistry of antimony. However, the reverse application—using established MOFs to capture antimony species from aqueous solutions—has garnered significant attention. researchgate.netacs.org For instance, zirconium-based MOFs, such as UiO-66 and its derivatives, have been shown to be effective adsorbents for removing both Sb(III) and Sb(V) from contaminated water. acs.org The amino-functionalized UiO-66(NH₂) exhibits a high adsorption capacity, where the amino groups and Zr-O clusters play a key role in binding the antimony species. acs.org

| MOF Material | Interaction with Antimony | Reported Performance |

|---|---|---|

| UiO-66(NH₂) (Zirconium-based) | Adsorption of Sb(III) and Sb(V) from water acs.org | Adsorption capacity of 61.8 mg/g for Sb(III) and 105.4 mg/g for Sb(V) acs.org |

| PCN-222 (Zirconium-Porphyrin based) | Adsorption of Sb(III) from aqueous solution researchgate.net | High capacity and rapid adsorption, pH-dependent performance researchgate.net |

| Fe/Mg Bimetallic MOF | Immobilization of Sb(III) researchgate.net | Optimal adsorption capacity reached 106.97 mg/g researchgate.net |

Anion-Binding and Sensing Materials

The Lewis acidic character of antimony(III) makes it an excellent candidate for the development of anion receptors and sensors. acs.org This application leverages a type of non-covalent interaction known as a pnictogen bond, where the electron-deficient region (σ-hole) on the antimony atom interacts with an electron-rich anion. nih.gov

Researchers have synthesized and studied a variety of organoantimony compounds, in both Sb(III) and Sb(V) oxidation states, as receptors for anions like halides (F⁻, Cl⁻, Br⁻) and cyanide (CN⁻). acs.orgrsc.org The strength and selectivity of this binding can be precisely tuned by modifying the organic groups attached to the antimony center. nih.gov For example, attaching electron-withdrawing groups to the aryl rings in triaryl-antimony(III) compounds enhances the Lewis acidity of the antimony center, leading to stronger anion binding. nih.govresearchgate.net This tunability allows for the design of receptors with high selectivity for specific anions. researchgate.net The complexation of an anion can elicit a measurable response, such as a change in fluorescence, enabling the use of these compounds as chemical sensors. rsc.org

| Antimony Receptor Type | Target Anion | Key Finding |

|---|---|---|

| Acyclic triaryl-Sb(III) systems | Cl⁻, Br⁻, I⁻ | Binding strength correlates with the electron-withdrawing nature of aryl groups and the polarizability of the pnictogen atom. nih.govresearchgate.net |

| BODIPY-antimony(V) derivative | F⁻, CN⁻ | Complexation with small anions induces a "turn-on" fluorescence response. rsc.org |

| Triarylcatecholatostiboranes (Sb(V)) | F⁻ | Steric hindrance from substituents on the aryl rings can direct the geometry of anion binding. nih.govacs.org |

| Mixed Pnictogen-Hydrogen Bond Donors | Cl⁻ | Combining Sb(III) pnictogen bonding with hydrogen bond donors on a single scaffold enhances halide affinity. researchgate.net |

Theoretical and Computational Investigations of Antimony Iii Tetrafluoroborate

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of antimony(III) tetrafluoroborate (B81430). DFT has proven to be a reliable method for studying antimony(III) complexes, offering a balance between computational cost and accuracy. researchgate.net These calculations can model the molecule in the gas phase or simulate solvent effects, providing a comprehensive picture of its behavior.

For instance, DFT studies on various antimony(III) complexes have successfully assigned vibrational spectra and investigated the relationship between quantum chemical descriptors and their activities. researchgate.net The B3LYP functional combined with basis sets like LanL2DZ is a common level of theory used for such investigations, providing optimized geometries and electronic properties that are consistent with experimental data where available. researchgate.netnih.gov

The electronic structure of a molecule governs its reactivity, optical properties, and bonding characteristics. For antimony(III) tetrafluoroborate, an analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

In related antimony(III) dithiocarbamate (B8719985) complexes, DFT calculations have shown that the HOMO is often localized on the antimony atom and the ligands, while the LUMO can be distributed across the complex. researchgate.netasianpubs.org For Sb(BF₄)₃, it is expected that the HOMO would have significant contribution from the antimony(III) lone pair, while the LUMO would be centered on the antimony atom, highlighting its Lewis acidic character. The tetrafluoroborate anions would have their own sets of molecular orbitals, with the highest energy ones potentially interacting with the LUMO of the Sb³⁺ cation.

A Molecular Electrostatic Potential (MEP) map would further illuminate the electronic landscape. The MEP visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Sb(BF₄)₃, the region around the antimony atom, particularly opposite to the covalent bonds (if any were formed with ligands), would exhibit a positive electrostatic potential (a σ-hole), making it a prime site for nucleophilic attack. asianpubs.org

Table 1: Calculated Electronic Properties of Representative Antimony(III) Complexes (Illustrative)

| Complex | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) | Reference |

|---|---|---|---|---|

| Tris(morpholinyldithiocarbamato)antimony(III) | -0.22844 | -0.09783 | 0.13061 | |

| Antimony(III) carboxamide complex [1a] | -0.243 | -0.099 | 0.144 | researchgate.net |

| Antimony(III) carboxamide complex [2a] | -0.235 | -0.091 | 0.144 | researchgate.net |

Note: This table is illustrative, showing data for related Sb(III) complexes to indicate typical values obtained from DFT calculations. The specific values for Sb(BF₄)₃ would require dedicated computation.

The interactions within and between molecules of antimony(III) tetrafluoroborate are complex. The primary interaction is ionic, between the Sb³⁺ cation and the BF₄⁻ anions. However, the antimony(III) center is a potent Lewis acid and a pnictogen bond donor. acs.org A pnictogen bond is a non-covalent interaction where an electrophilic region on a Group 15 atom (like antimony) attracts a nucleophilic region on another molecule. nih.govmdpi.com

The Lewis acidity of antimony(III) is significantly enhanced by electron-withdrawing groups. acs.org In the case of Sb(BF₄)₃, the highly electronegative tetrafluoroborate anions would strongly polarize the antimony center, enhancing its electrophilicity. This creates regions of positive electrostatic potential, known as σ-holes, on the antimony atom, making it capable of forming strong pnictogen bonds with Lewis bases. nih.govnih.gov

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Interaction Quantum Atoms (IQA) can be used to analyze and quantify these interactions. nih.govrsc.org These analyses can distinguish between covalent bonds and weaker interactions like pnictogen bonds by examining the electron density at bond critical points. nih.gov In the solid state, it is conceivable that the fluorine atoms of one tetrafluoroborate anion could engage in pnictogen bonding with the antimony center of a neighboring unit, leading to an extended supramolecular network. The strength of pnictogen bonds increases with the polarizability of the pnictogen atom, making antimony a stronger donor than arsenic or phosphorus. mdpi.com

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can help assign peaks in experimental spectra and provide a deeper understanding of the relationship between structure and spectroscopic properties. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to compute chemical shifts. nih.govnih.gov By calculating the ¹¹B, ¹⁹F, and ¹²¹Sb NMR spectra of antimony(III) tetrafluoroborate, one could predict the chemical shifts and coupling constants. Comparing these theoretical spectra with experimental data would help confirm the structure and understand the electronic environment around each nucleus. For instance, the coordination of the BF₄⁻ anion to the Sb³⁺ center would influence the ¹¹B and ¹⁹F chemical shifts compared to a "free" tetrafluoroborate ion.

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption spectra. nih.gov These calculations yield excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. For Sb(BF₄)₃, the UV-Vis spectrum would likely be dominated by charge-transfer transitions from the tetrafluoroborate anions to the antimony(III) cation.

Molecular Dynamics and Simulation Techniques

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of systems over time. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. researchgate.netnih.gov

For antimony(III) tetrafluoroborate, MD simulations could be used to study its behavior in solution or in the molten state. Such simulations can reveal information about the solvation structure, ion pairing, and transport properties like diffusion and viscosity. Simulations of ionic liquids containing the tetrafluoroborate anion, such as N-butylpyridinium tetrafluoroborate ([BPy]BF₄), have been performed to study the structure at interfaces. nih.govnih.gov These studies show that the ions form dense, ordered layers near surfaces, a behavior that could be relevant for applications of Sb(BF₄)₃ in electrochemistry or catalysis. nih.gov

To accurately model Sb(BF₄)₃, a reliable force field would need to be developed. This often involves using quantum chemical calculations to derive the necessary parameters, such as partial charges and bond and angle parameters, ensuring the simulation accurately reflects the underlying physics of the interactions.

Mechanistic Pathway Elucidation Through Computational Modeling

Computational modeling is a powerful method for investigating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. nih.gov For reactions involving antimony(III) tetrafluoroborate, DFT calculations can be employed to explore its role as a catalyst or reagent.

For example, if Sb(BF₄)₃ were used as a Lewis acid catalyst, computational modeling could elucidate the catalytic cycle. This would involve:

Modeling the coordination of the substrate to the antimony(III) center.

Locating the transition state for the key chemical transformation.

Calculating the energy barriers for each step in the reaction.

Modeling the release of the product from the antimony center.

Studies on other antimony compounds have demonstrated this capability. For instance, the reactivity of a geminal antimony(III)/phosphorus(III) frustrated Lewis pair with small molecules was analyzed using quantum chemical calculations to understand the adduct formation and bonding situation. nih.gov Similarly, the role of antimony's redox state in a Ritter-type reaction was explored computationally. acs.org This same approach could be applied to understand how Sb(BF₄)₃ facilitates specific organic transformations.

Prediction of Novel Antimony(III) Tetrafluoroborate Derivatives

Computational methods can accelerate the discovery of new materials by predicting the properties of hypothetical compounds before they are synthesized. By starting with the Sb(BF₄)₃ structure, researchers can computationally design and screen novel derivatives with tailored properties. researchgate.net

For example, one could computationally substitute the tetrafluoroborate anion with other fluoro-containing anions or modify the antimony center with organic ligands. DFT calculations could then be used to predict the stability, electronic structure, and potential functionality of these new derivatives. This approach has been used to predict new antimony fluorooxoborates with desirable optical properties like large birefringence. rsc.orgresearchgate.net By systematically exploring the chemical space around antimony(III), computational screening can identify promising candidates for applications in optics, catalysis, or electronics, guiding synthetic chemists toward the most viable targets. researchgate.net

Conclusions and Future Research Trajectories for Antimony Iii Tetrafluoroborate

Development of Novel Synthetic Routes to Antimony(III) Tetrafluoroborate (B81430) Derivatives with Tuned Properties

The future development of antimony(III)-based compounds hinges on the creation of novel synthetic pathways that allow for precise control over their chemical and physical properties. Research is moving beyond simple salts to complex derivatives where the antimony(III) center is coordinated by various organic ligands. For instance, new trivalent antimony compounds for catalysis have been successfully prepared by reacting antimony(III) sources with 1,2-diols and organic carboxylic acids. google.com This method yields mixed 1,2-diolate and carboxylate derivatives with improved solubility in reaction media, a critical factor for enhancing catalytic activity. google.com

Similarly, reacting antimony(III) chloride with sodium salts of β-enamino esters has produced novel complexes with distinct geometries. nih.gov The synthesis of derivatives using Schiff base ligands has also been explored, leading to new mono- and heterodi-nuclear antimony(III) compounds. researchgate.net These approaches demonstrate that by systematically varying the organic moieties attached to the antimony center, it is possible to tune the resulting molecule's properties. Future work will likely adapt these strategies to antimony(III) tetrafluoroborate, using the tetrafluoroborate anion as a non-coordinating or weakly coordinating counter-ion while building complex cationic antimony(III) structures with tailored functionalities for specific applications.

Exploration of Advanced Catalytic Systems and Applications

Antimony compounds have long been recognized for their catalytic properties, particularly as Lewis acids. nih.govresearchgate.net A primary industrial application is the use of antimony trioxide as a polycondensation catalyst in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). um-material.com However, challenges such as the poor solubility of antimony trioxide in the reaction medium have driven research toward more advanced systems. google.comum-material.com Derivatives like antimony acetate (B1210297) and antimony glycolate (B3277807) were developed to overcome these limitations, showcasing a trend toward designing catalysts with enhanced performance. um-material.com

Future research is focused on expanding the catalytic role of antimony derivatives into new areas such as photocatalysis and electrocatalysis. nih.govresearchgate.net Studies have shown that embedding antimony derivatives into nanomaterials can significantly boost their performance in photoelectrochemical catalysis. nih.govresearchgate.net This enhancement is crucial for applications in environmental remediation, such as the degradation of organic pollutants in wastewater. nih.govresearchgate.net The development of antimony(III) tetrafluoroborate-based catalytic systems, potentially immobilized on solid supports or integrated into composite materials, represents a promising avenue for creating robust and efficient catalysts for a wide range of organic transformations and environmental applications. nih.govresearchgate.net

Rational Design and Development of Next-Generation Materials

The unique electronic structure of the antimony(III) ion, particularly the presence of a stereochemically active lone pair of electrons, makes it a highly attractive component for the rational design of advanced functional materials. nih.govresearchgate.net Researchers are actively designing and synthesizing novel antimony-based materials with exceptional optical, electronic, and mechanical properties.

Key areas of development include:

Optical and Nonlinear Optical (NLO) Materials: Scientists have synthesized novel antimony(III) oxalate (B1200264) and fluorooxoborate crystals that exhibit significant birefringence and have UV cutoff edges in the deep-UV region, making them potential candidates for UV-transparent birefringent materials. nih.govrsc.orgnih.govrsc.org For example, the antimony(III) fluorooxoborate SbB₂O₄F shows a calculated strong birefringence of 0.171 at 1064 nm. nih.gov Furthermore, chiral antimony-based hybrid materials have been created that display enhanced second-harmonic generation (SHG) and are promising for NLO applications. researchgate.net

Thermoelectric Materials: Antimony-based compounds with specific crystal structures, such as the anti-Th₃P₄ type found in La₄Sb₃ and Yb₄Sb₃, are being investigated as potential high-temperature thermoelectric materials, which can convert heat energy directly into electrical energy. researchgate.net

Functional Coatings: Antimony(III) tetrafluoroborate is used as a source of antimony in electrolytes for the electrodeposition of anti-friction coatings. google.com These coatings, typically tin-based alloys containing antimony and copper, are critical for manufacturing multi-layered friction bearings with high wear resistance. google.com

Transparent Conducting Oxides (TCOs): While focusing on Antimony(V), computational studies predict that fluorine-doped antimony pentoxide (Sb₂O₅) could be a promising n-type TCO, a material that is both optically transparent and electrically conductive. acs.orgchemrxiv.orgbham.ac.uk This line of research highlights the potential of antimony-based oxides in optoelectronics and demonstrates the power of rational design in discovering new materials.

| Material Class | Example Compound(s) | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Birefringent Materials | NH₄Sb(C₂O₄)F₂·H₂O, SbB₂O₄F | High birefringence, UV transparency | Polarization modulation in lasers | nih.govrsc.orgnih.gov |

| Nonlinear Optical (NLO) Materials | (R)‐SbF₃(C₈H₉NO₃) | Second-harmonic generation (SHG) | Advanced optics, frequency conversion | researchgate.net |

| Thermoelectric Materials | La₄Sb₃, Yb₄Sb₃ | Thermoelectric conversion at high temp. | Waste heat recovery, power generation | researchgate.net |

| Functional Coatings | Sn-Sb-Cu alloy | Anti-friction, wear resistance | Friction bearings | google.com |

Advanced Computational Approaches for Structure-Property Relationships and Predictive Modeling

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new materials. Advanced computational approaches, particularly those based on Density Functional Theory (DFT), are providing deep insights into the structure-property relationships of antimony compounds and enabling the predictive modeling of new derivatives. acs.orgresearchgate.net

These computational methods are being applied to:

Predict Material Properties: Hybrid DFT calculations have been used to identify and predict the properties of novel materials before their synthesis. chemrxiv.orgresearchgate.net For example, the electronic band structure, density of states (DOS), and defect formation energies of F-doped Sb₂O₅ were calculated to predict its potential as a high-performance TCO. acs.orgbham.ac.ukresearchgate.net

Understand Structural-Optical Links: Computational studies help elucidate the origin of the unique optical properties in antimony(III) materials. The alignment of the Sb³⁺ lone pairs was shown to be a significant contributor to the nonlinear optical properties of newly synthesized chiral compounds. researchgate.net DFT calculations on the antimony fluorooxoborate SbB₂O₄F revealed that its strong birefringence originates mainly from the highly distorted [SbO₄] groups. nih.gov

Support Experimental Data: Computational modeling is routinely used to complement experimental findings. For instance, the geometries of newly synthesized antimony(III) and bismuth(III) complexes containing β-enamino esters were optimized using DFT calculations to confirm their structures. nih.gov Furthermore, methods like calculating the Potential Energy Distribution (PED) and Molecular Electronic Potential (MEP) surface maps are used to assign vibrational spectra and investigate the relationship between quantum chemical descriptors and the compound's activity. researchgate.net

| Computational Method/Approach | Predicted/Analyzed Property | Purpose | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic band structure, Density of States (DOS) | Predicting electronic and optical properties of new materials | acs.orgresearchgate.net |

| DFT with Hybrid Functionals (e.g., PBE0) | Defect formation energies, charge transition levels | Assessing doping feasibility and conductivity in TCOs | acs.orgbham.ac.uk |

| Geometry Optimization | Optimized molecular structure, bond lengths/angles | Confirming experimental structures of new complexes | nih.gov |

| Potential Energy Distribution (PED) | Assignment of vibrational spectra (IR) | Understanding molecular vibrations | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing antimony(3+) tritetrafluoroborate, and how can purity be optimized?

- Methodological Answer : Antimony(3+) tritetrafluoroborate can be synthesized via ion-exchange reactions using antimony(III) salts (e.g., SbCl₃) with tetrafluoroborate precursors (e.g., NH₄BF₄) in anhydrous solvents. Purity optimization involves rigorous purification steps, such as recrystallization from dry acetonitrile or ethanol under inert atmospheres, followed by vacuum drying. Analytical techniques like X-ray diffraction (XRD) and high-resolution mass spectrometry (HRMS) should confirm structural integrity . For boron-containing compounds, nuclear magnetic resonance (¹¹B NMR) is critical to verify tetrafluoroborate coordination .

Q. What analytical techniques are most effective for characterizing antimony(3+) tritetrafluoroborate’s purity and composition?

- Methodological Answer : Key techniques include:

- XRD : To determine crystal structure and confirm the absence of polymorphic impurities.

- ¹¹B NMR : To identify tetrafluoroborate coordination environments (e.g., δ ~-1.5 ppm for BF₄⁻ in solution).

- Elemental Analysis : Combustion analysis for C, H, N and inductively coupled plasma mass spectrometry (ICP-MS) for Sb and B quantification.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration levels, critical for hygroscopic compounds .

Q. What safety protocols are essential for handling antimony(3+) tritetrafluoroborate in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particulates. Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Emergency measures for skin contact include immediate rinsing with water for 15+ minutes and medical consultation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for antimony(3+) tritetrafluoroborate complexes be resolved?

- Methodological Answer : Contradictions in NMR or UV-vis spectra may arise from solvent effects, counterion interactions, or hydrolysis. To resolve these:

- Competitive Anion Studies : Test reactivity in the presence of competing anions (e.g., Cl⁻, NO₃⁻) to identify interference .

- DFT Calculations : Model electronic structures to predict and validate spectral signatures (e.g., B-F bond vibrational modes in IR) .

- Controlled Hydration Experiments : Monitor spectral changes under varying humidity levels to isolate moisture-induced artifacts .

Q. What strategies mitigate the hygroscopicity of antimony(3+) tritetrafluoroborate during experimental workflows?

- Methodological Answer : Hygroscopicity can be minimized by:

- Inert Atmosphere Handling : Use gloveboxes or Schlenk lines for synthesis and storage.

- Desiccant Integration : Store samples with molecular sieves or silica gel.

- Solvent Selection : Use anhydrous, aprotic solvents (e.g., dichloromethane) for reactions.

- Real-Time Monitoring : Employ Karl Fischer titration to quantify residual moisture in batches .

Q. How do competing anions influence the stability and reactivity of antimony(3+) tritetrafluoroborate in solution?

- Methodological Answer : Competing anions (e.g., Cl⁻, Br⁻) can displace BF₄⁻, altering reactivity. To study this:

- Ion-Selective Electrodes : Measure free Sb³⁺ concentrations in solution to assess ligand displacement.

- Fluorescence Quenching Assays : Use probes sensitive to Sb³⁺ speciation changes (e.g., triarylborane-based sensors) .

- Kinetic Studies : Monitor reaction rates in the presence of varying anion concentrations to model displacement mechanisms .

Q. What environmental impacts should be considered when studying antimony(3+) tritetrafluoroborate’s biogeochemical behavior?

- Methodological Answer : Antimony speciation (e.g., Sb³⁺ vs. Sb⁵⁺) dictates toxicity and mobility. Advanced methods include:

- X-ray Absorption Spectroscopy (XAS) : To determine Sb oxidation states in soil or aqueous systems.

- Microbial Community Analysis : Use 16S rRNA sequencing to assess impacts on soil microbiota .